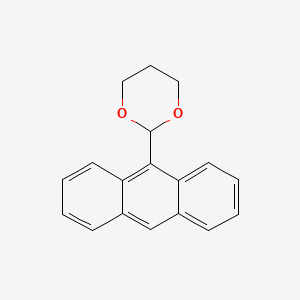
2-(Anthracen-9-YL)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Anthracen-9-YL)-1,3-dioxane is an organic compound that features an anthracene moiety attached to a 1,3-dioxane ring. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, making it a valuable component in various chemical and industrial applications. The 1,3-dioxane ring adds to the compound’s stability and reactivity, making it a versatile molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anthracen-9-YL)-1,3-dioxane typically involves the reaction of anthracene derivatives with 1,3-dioxane under specific conditions. One common method is the cycloaddition reaction, where anthracene reacts with dioxane in the presence of a catalyst such as a Lewis acid. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety .
Análisis De Reacciones Químicas
Types of Reactions
2-(Anthracen-9-YL)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene ring to dihydroanthracene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-(Anthracen-9-YL)-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in photophysical studies due to its strong fluorescence properties.
Biology: Employed in the study of cellular imaging and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Mecanismo De Acción
The mechanism of action of 2-(Anthracen-9-YL)-1,3-dioxane involves its interaction with molecular targets through its anthracene moiety. The compound can absorb light and undergo photoexcitation, leading to the generation of reactive oxygen species (ROS) in biological systems. These ROS can induce cellular damage or trigger specific biochemical pathways, making the compound useful in photodynamic therapy .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
Anthracene-9-carboxaldehyde: Utilized in the synthesis of various anthracene derivatives.
2-(Anthracen-9-YL)benzothiazole: Employed in the detection of heavy metal ions and as a fluorescent probe.
Uniqueness
2-(Anthracen-9-YL)-1,3-dioxane stands out due to its unique combination of the anthracene moiety and the 1,3-dioxane ring, which enhances its stability and reactivity. This makes it a versatile compound for various applications, particularly in fields requiring strong fluorescence and photophysical properties .
Propiedades
Número CAS |
144075-09-2 |
|---|---|
Fórmula molecular |
C18H16O2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
2-anthracen-9-yl-1,3-dioxane |
InChI |
InChI=1S/C18H16O2/c1-3-8-15-13(6-1)12-14-7-2-4-9-16(14)17(15)18-19-10-5-11-20-18/h1-4,6-9,12,18H,5,10-11H2 |
Clave InChI |
HKNPOLCOMCDOBW-UHFFFAOYSA-N |
SMILES canónico |
C1COC(OC1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)
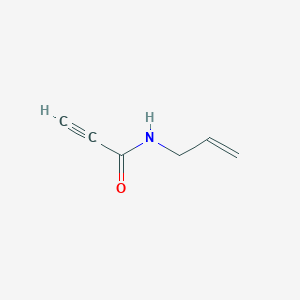

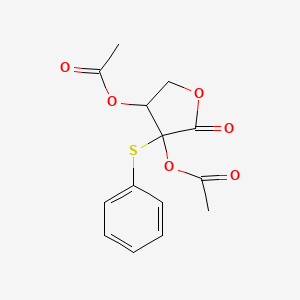
![(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B12555669.png)
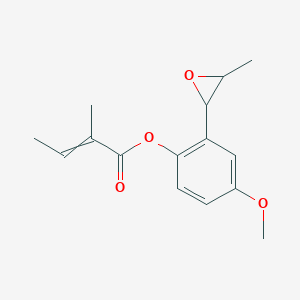
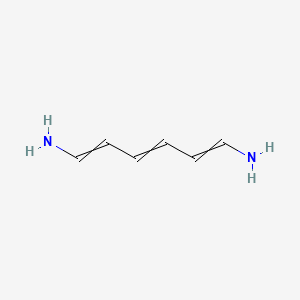



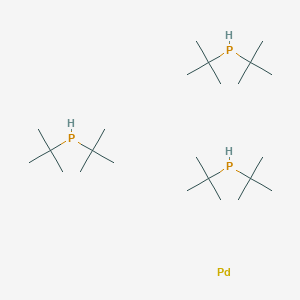
![2H-Naphtho[2,3-b]pyran, 3,4-dihydro-](/img/structure/B12555723.png)
![2,2'-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole]](/img/structure/B12555728.png)

